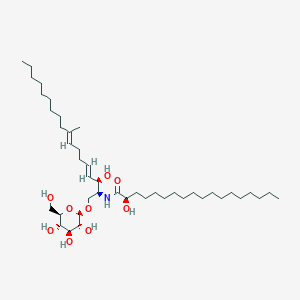

Cerebroside D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cerebroside D is a glycoceramide compound, a type of glycosphingolipid, which is an essential component of cell membranes, particularly in the nervous system. Glycosphingolipids are amphiphilic molecules composed of a ceramide backbone and one or more sugar residues. This compound is known for its role in maintaining cell structure and facilitating signal transduction processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cerebrosides, including Cerebroside D, typically begins with ceramide, a fundamental sphingolipid composed of sphingosine and a fatty acid. The process involves the addition of a single sugar moiety to ceramide, forming cerebrosides. This glycosylation reaction is catalyzed by glycosyltransferases, which transfer the sugar moiety from a sugar-nucleotide donor (such as uridine 5-diphosphate-galactose or uridine 5-diphosphate-glucose) to the ceramide unit .

Industrial Production Methods: Industrial production of cerebrosides involves the extraction and purification of these compounds from biological sources, such as animal tissues. Chromatographic methods, including thin-layer chromatography and high-performance liquid chromatography, are commonly used for the separation and quantification of cerebrosides in complex biological samples .

Análisis De Reacciones Químicas

Types of Reactions: Cerebroside D undergoes various chemical reactions, including:

Oxidation: Cerebrosides can be oxidized to form sulfatides, which are sulfated derivatives of cerebrosides.

Common Reagents and Conditions:

Oxidation: Reagents such as sulfur trioxide-pyridine complex are used for the oxidation of cerebrosides to sulfatides.

Hydrolysis: Enzymatic hydrolysis is typically carried out using specific cerebrosidases under physiological conditions.

Major Products Formed:

Oxidation: Sulfatides

Hydrolysis: Ceramide and a sugar residue (glucose or galactose)

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Cerebroside D exerts its effects through multiple molecular targets and pathways:

Immune Modulation: this compound inhibits the proliferation of activated T cells and induces apoptosis through the cleavage of caspase-3, caspase-9, caspase-12, and poly (ADP-ribose) polymerase (PARP).

Anti-inflammatory Effects: By reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-1 beta, and increasing the levels of anti-inflammatory cytokine interleukin-10, this compound helps in mitigating inflammation.

Comparación Con Compuestos Similares

Cerebroside D is part of the broader family of cerebrosides, which includes:

Glucocerebrosides: These are found in various tissues, including the brain, and are involved in maintaining cell membrane integrity and signal transduction.

Galactocerebrosides: Predominantly found in the myelin sheath of neurons, they play a vital role in neurodevelopment and function.

Uniqueness of this compound:

Propiedades

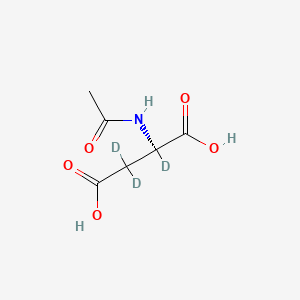

Fórmula molecular |

C43H81NO9 |

|---|---|

Peso molecular |

756.1 g/mol |

Nombre IUPAC |

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide |

InChI |

InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 |

Clave InChI |

RIZIAUKTHDLMQX-NSWGQNMASA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)

![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)